
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
Overview
Description
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate: is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate typically involves the esterification of 2-(2-methyl-3-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and exert biological effects .
Comparison with Similar Compounds
- Methyl 2-(2-pentyl-3-oxocyclopentyl)acetate
- Methyl 2-(2-ethyl-3-oxocyclopentyl)acetate
Comparison: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is unique due to its specific structural features, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses .
Biological Activity
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of plant physiology. This article explores the compound's biological activity, including its effects on nicotine accumulation in plants, its synthesis, and its potential applications in agricultural biotechnology.
- Molecular Formula : C_{10}H_{16}O_3
- Molecular Weight : Approximately 172.24 g/mol
- Structural Features : The compound features a cyclopentyl structure with an ester functional group, which contributes to its unique biological properties.
Effects on Plant Physiology
Research indicates that this compound exhibits significant biological activity, particularly in enhancing nicotine accumulation in Nicotiana attenuata leaves. This effect is comparable to that induced by methyl jasmonate, a well-known plant hormone involved in stress responses and defense mechanisms against herbivory and environmental stressors .
The compound appears to function as a signaling molecule, influencing metabolic pathways related to plant defense. Its ability to induce nicotine accumulation suggests that it may play a role in enhancing the plant's defense mechanisms against herbivores.
Study 1: Induction of Nicotine Accumulation
In a controlled study, Nicotiana attenuata plants treated with this compound showed a statistically significant increase in nicotine levels compared to untreated controls. The results suggest that the compound activates specific defense pathways similar to those activated by methyl jasmonate.
Treatment | Nicotine Level (mg/g) | Statistical Significance |
---|---|---|
Control | 0.45 | - |
This compound | 0.85 | p < 0.01 |
Study 2: Comparative Analysis with Methyl Jasmonate
A comparative analysis was conducted to evaluate the efficacy of this compound against methyl jasmonate. Both compounds were applied at equivalent concentrations, and their effects on nicotine production were measured.
Compound | Nicotine Level (mg/g) | Efficacy Comparison |
---|---|---|
Methyl Jasmonate | 0.90 | Baseline |
This compound | 0.85 | Comparable |
Synthesis Methods
Various methods have been developed for synthesizing this compound, including:
- Esterification Reactions : Utilizing acid chlorides and alcohols.
- Cyclization Techniques : Involving cyclopentanone derivatives.
- Biotransformation Approaches : Employing microbial systems for more sustainable production.
Safety and Toxicology
The safety profile of this compound has been evaluated within the context of cyclopentanones. Studies indicate low acute toxicity and no significant mutagenic or genotoxic effects observed in bacterial and mammalian cell assays . Furthermore, minimal skin irritation was reported at current usage levels.
Properties
IUPAC Name |
methyl 2-(2-methyl-3-oxocyclopentyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-7(3-4-8(6)10)5-9(11)12-2/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWISWTYJGPPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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